4-(4-Biphenylyl)butanal
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Overview
Description
4-(4-Biphenylyl)butanal is an organic compound with the molecular formula C16H16O It consists of a butanal group attached to a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Biphenylyl)butanal can be synthesized through several methods. One common synthetic route involves the reaction of 4-biphenylacetic acid with acrolein. The reaction is typically carried out in the presence of catalysts such as 1,4-diaza-bicyclo[2.2.2]octane, tetrakis(acetonitrile)copper(I) hexafluorophosphate, and tetrabutylammonium tetrachloroferrate(III) in dichloromethane under UV-irradiation and an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of catalysts and reaction conditions can be optimized to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Biphenylyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: 4-(4-Biphenylyl)butanoic acid.
Reduction: 4-(4-Biphenylyl)butanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Biphenylyl)butanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of aldehydes with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Biphenylyl)butanal involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The biphenyl moiety can participate in π-π interactions, influencing the compound’s behavior in various environments.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Biphenylyl)butanoic acid
- 4-(4-Biphenylyl)butanol
- 4-(4-Biphenylyl)butanone
Uniqueness
4-(4-Biphenylyl)butanal is unique due to the presence of both an aldehyde group and a biphenyl moiety This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis
Properties
IUPAC Name |
4-(4-phenylphenyl)butanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c17-13-5-4-6-14-9-11-16(12-10-14)15-7-2-1-3-8-15/h1-3,7-13H,4-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDLIPCWARWGPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695516 |
Source
|
Record name | 4-([1,1'-Biphenyl]-4-yl)butanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122854-65-3 |
Source
|
Record name | 4-([1,1'-Biphenyl]-4-yl)butanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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